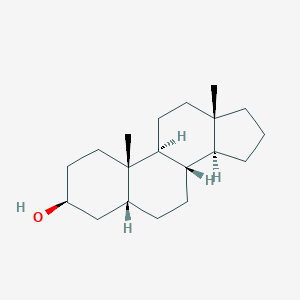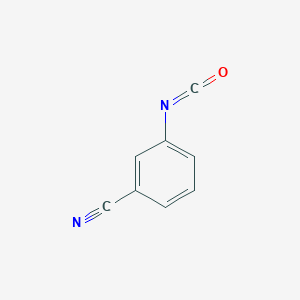
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-, also known as dipotassium hexachloroosmate, is a chemical compound with the molecular formula K2OsCl6. It is a coordination complex of osmium in the +4 oxidation state, with six chloride ions acting as ligands. This compound is known for its distinctive properties and applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- can be synthesized through the reaction of osmium tetroxide (OsO4) with potassium chloride (KCl) in the presence of hydrochloric acid (HCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
OsO4+6KCl+4HCl→K2[OsCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- involves the reduction of osmium tetroxide with ethanol in the presence of potassium hydroxide (KOH). This method is efficient and yields a high-purity product. The reaction can be represented as:
2OsO4+C2H5OH+5KOH→CH3CO2K+2K2[OsO2(OH)4]
Chemical Reactions Analysis
Types of Reactions
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(III) or osmium(II).
Substitution: Ligands in the coordination complex can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions often occur in aqueous solutions with the addition of the desired ligand.
Major Products Formed
Oxidation: Higher oxidation state complexes of osmium.
Reduction: Lower oxidation state complexes of osmium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in oxidation reactions.
Biology: Employed in the study of osmium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of fine chemicals and as a precursor for other osmium compounds.
Mechanism of Action
The mechanism of action of osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, disrupting their normal function. The compound’s cytotoxic effects are attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death. In catalytic applications, the compound facilitates the transfer of oxygen atoms to substrates, promoting oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
Potassium tetrachloroosmate(II): (K2OsCl4)
Potassium hexabromoosmate(IV): (K2OsBr6)
Potassium hexacyanoosmate(IV): (K2Os(CN)6)
Uniqueness
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- is unique due to its specific coordination environment and oxidation state. Compared to other osmium complexes, it exhibits distinct reactivity and stability, making it valuable in specific catalytic and research applications. Its ability to undergo various chemical transformations and its potential biological activity further highlight its uniqueness among similar compounds.
Properties
CAS No. |
16871-60-6 |
|---|---|
Molecular Formula |
C12H6Cl2O5 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18) |
InChI Key |
WQCPXZBCEZGHGH-UHFFFAOYSA-N |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Key on ui other cas no. |
16871-60-6 1307-78-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















